An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylaniline Hydrobromide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylaniline Hydrobromide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-6-methylaniline hydrobromide is a substituted aniline derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl group on the aniline ring, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules. The hydrobromide salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and in certain reaction conditions. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and potential applications of 4-Bromo-2-methoxy-6-methylaniline hydrobromide, offering valuable insights for researchers in drug discovery and organic synthesis.
Physicochemical Properties
While specific experimental data for 4-Bromo-2-methoxy-6-methylaniline hydrobromide is not extensively available in public literature, a reliable profile can be constructed from data on the free base, analogous compounds, and general knowledge of aniline hydrobromide salts.
| Property | Value/Information | Source/Basis |
| Chemical Formula | C₈H₁₁Br₂NO | PubChem[1] |
| Molecular Weight | 296.99 g/mol | PubChem[1] |
| CAS Number | 1181458-21-8 | BLD Pharm[2] |
| Appearance | Expected to be a white to off-white crystalline solid. | General property of aniline salts. |
| Melting Point | Not experimentally determined. Aniline hydrobromide melts at 285 °C with decomposition. The melting point of the free base, 4-Bromo-2-methoxyaniline, is 56.5-58 °C.[3] | Comparison with parent compound and free base. |
| Solubility | Expected to be soluble in water and polar organic solvents. | Aniline hydrobromide is soluble in water. Amine salts are generally more water-soluble than their free bases. |
| pKa of Anilinium Ion | Estimated to be in the range of 3-5. The pKa of the anilinium ion is ~4.6.[4] Electron-donating groups (methoxy, methyl) slightly increase the pKa, while the electron-withdrawing bromine slightly decreases it.[5][6] | Based on substituent effects on aniline's pKa. |
| Stability | The hydrobromide salt is expected to be more stable towards oxidation than the free aniline. It may be light-sensitive and hygroscopic. | General stability of aniline salts.[7] |
Synthesis and Workflow
The synthesis of 4-Bromo-2-methoxy-6-methylaniline hydrobromide can be approached in a two-step process: the synthesis of the free aniline followed by its conversion to the hydrobromide salt.
Caption: Synthetic workflow for 4-Bromo-2-methoxy-6-methylaniline hydrobromide.
Experimental Protocol: Synthesis of 4-Bromo-2-methoxy-6-methylaniline
This protocol is adapted from established methods for the bromination of substituted anilines.[8] The use of N-Bromosuccinimide (NBS) provides a milder and more selective brominating agent compared to elemental bromine.
Materials:
-
2-Methoxy-6-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-6-methylaniline (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath with stirring. The use of an inert atmosphere is recommended to prevent oxidation of the aniline.
-
Bromination: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize the formation of side products.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Bromo-2-methoxy-6-methylaniline.
Experimental Protocol: Formation of the Hydrobromide Salt
This is a standard procedure for the preparation of amine hydrobromide salts.[9]
Materials:
-
4-Bromo-2-methoxy-6-methylaniline
-
Diethyl ether (anhydrous)
-
Hydrobromic acid (48% in water or as a solution in a suitable organic solvent)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the purified 4-Bromo-2-methoxy-6-methylaniline in a minimal amount of anhydrous diethyl ether in a beaker or Erlenmeyer flask.
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of hydrobromic acid dropwise with continuous stirring. The hydrobromide salt will precipitate out of the solution as a solid.
-
Precipitation and Isolation: Continue stirring for an additional 15-30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain 4-Bromo-2-methoxy-6-methylaniline hydrobromide.
Spectral Characteristics
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the ammonium protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. For comparison, the ¹H NMR of the similar compound 4-Bromo-2-methylaniline shows aromatic protons in the range of 6.5-7.0 ppm, the NH₂ protons around 3.6 ppm, and the methyl protons around 2.1 ppm.[10] For the hydrobromide salt, the NH₃⁺ protons would likely appear as a broader signal at a downfield chemical shift.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrobromide salt is expected to show a broad absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H stretching vibrations of the anilinium ion. Other characteristic peaks would include C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group. The IR spectrum of 4-Bromo-2-methoxyaniline shows characteristic peaks for these functional groups.
Mass Spectrometry (MS)
The mass spectrum of the free base, 4-Bromo-2-methoxy-6-methylaniline, would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for M⁺ and M+2). The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
Applications in Research and Drug Discovery
Substituted anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The presence of a bromine atom in 4-Bromo-2-methoxy-6-methylaniline hydrobromide makes it particularly useful for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of various functional groups at the 4-position of the aniline ring. The methoxy and methyl groups can influence the molecule's conformation and electronic properties, which can be fine-tuned to optimize interactions with biological targets. This compound can serve as a key starting material for the development of inhibitors for various enzymes and receptors implicated in diseases.
Safety and Handling
As with all amine hydrobromide salts, 4-Bromo-2-methoxy-6-methylaniline hydrobromide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. The compound may be irritating to the skin, eyes, and respiratory tract. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
PubChem. 4-Bromo-2-methoxy-6-methylaniline hydrobromide. [Link]
-
PubChem. 4-Bromo-2-methoxyaniline. [Link]
-
PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]
-
Wikipedia. Aniline. [Link]
-
MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
-
Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
-
ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]
-
CUTM Courseware. Aryl amines. [Link]
-
Netral News. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
Sources
- 1. 4-Bromo-2-methoxy-6-methylaniline hydrobromide | C8H11Br2NO | CID 45791539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1181458-21-8|4-Bromo-2-methoxy-6-methylaniline hydrobromide|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. journaleras.com [journaleras.com]
- 6. researchgate.net [researchgate.net]
- 7. Aniline hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum [chemicalbook.com]
